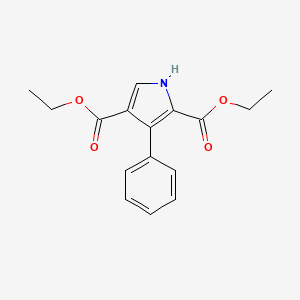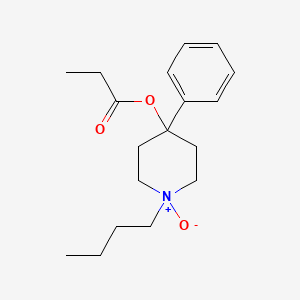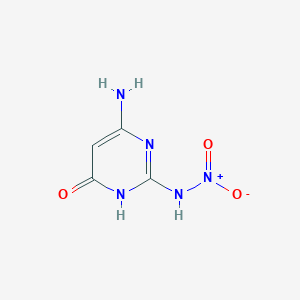![molecular formula C7H14N2O2S B14489581 N-[(2-Sulfanylethyl)carbamoyl]butanamide CAS No. 64847-71-8](/img/structure/B14489581.png)
N-[(2-Sulfanylethyl)carbamoyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Sulfanylethyl)carbamoyl]butanamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound is particularly interesting due to its unique structure, which includes a sulfanylethyl group attached to the carbamoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfanylethyl)carbamoyl]butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Sulfanylethyl)carbamoyl]butanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or carbamates.
Applications De Recherche Scientifique
N-[(2-Sulfanylethyl)carbamoyl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2-Sulfanylethyl)carbamoyl]butanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Sulfanylethyl)carbamoyl]benzamide
- N-[(2-Sulfanylethyl)carbamoyl]acetic acid
- 4-Phenyl-N-[(2-sulfanylethyl)carbamoyl]butanamide
Uniqueness
N-[(2-Sulfanylethyl)carbamoyl]butanamide is unique due to its specific structure, which includes a butanamide backbone and a sulfanylethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
64847-71-8 |
|---|---|
Formule moléculaire |
C7H14N2O2S |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
N-(2-sulfanylethylcarbamoyl)butanamide |
InChI |
InChI=1S/C7H14N2O2S/c1-2-3-6(10)9-7(11)8-4-5-12/h12H,2-5H2,1H3,(H2,8,9,10,11) |
Clé InChI |
KNAKFIZYGQKILJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(=O)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


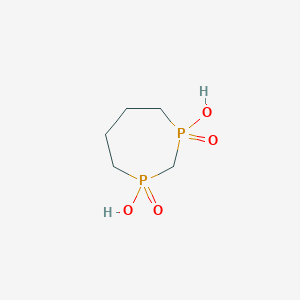



![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
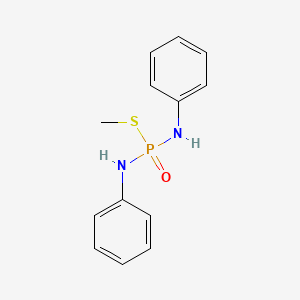
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)
